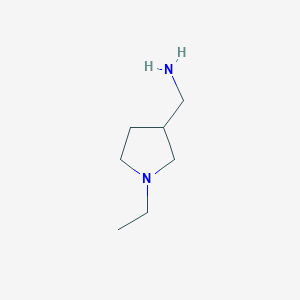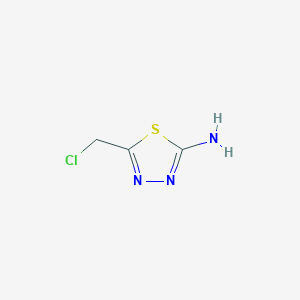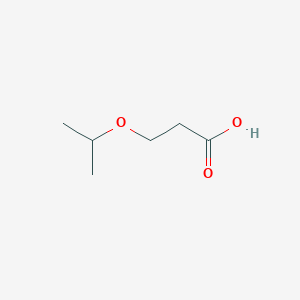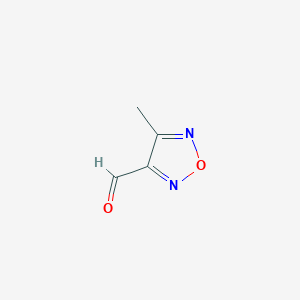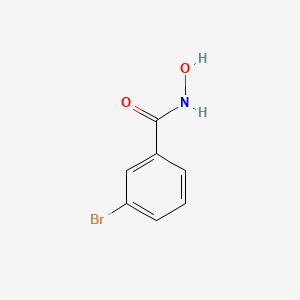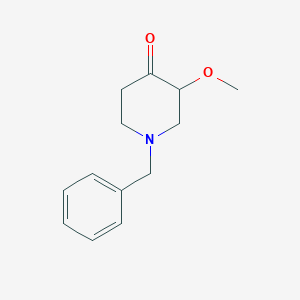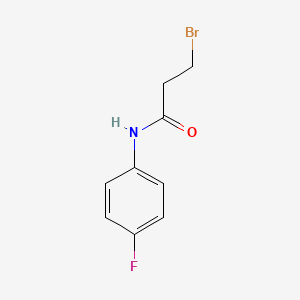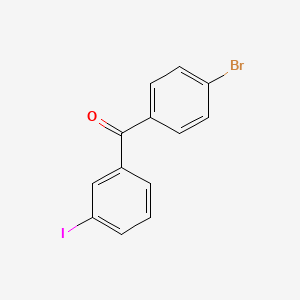
1-Benzyl-5-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-phenylimidazolidine-2,4-dione is a compound that is structurally related to a class of compounds known for their antidiabetic properties. While the provided papers do not directly discuss 1-Benzyl-5-phenylimidazolidine-2,4-dione, they do provide insights into similar compounds, which can help infer the potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of compounds related to 1-Benzyl-5-phenylimidazolidine-2,4-dione involves multi-step chemical reactions. For instance, the synthesis of benzimidazole-thiazolidinedione hybrids is described as a three-step procedure, starting with a SN2 reaction, followed by Knoevenagel condensation with thiazolidine-2,4-dione to yield the final compounds . Although the exact synthesis of 1-Benzyl-5-phenylimidazolidine-2,4-dione is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Benzyl-5-phenylimidazolidine-2,4-dione plays a crucial role in their biological activity. For example, the presence of a thiazolidine-2,4-dione ring is essential for hypoglycemic and hypolipidemic activities, as seen in the compounds studied in the provided papers . The substitution on the thiazolidine ring, particularly at the 5-position with various moieties, significantly influences the activity and toxicity of the compounds .
Chemical Reactions Analysis
The chemical reactivity of thiazolidinedione derivatives is influenced by their functional groups. The Knoevenagel condensation mentioned in the synthesis of benzimidazole-thiazolidinedione hybrids suggests that the compounds have reactive sites that can participate in further chemical transformations . The reactivity of 1-Benzyl-5-phenylimidazolidine-2,4-dione would likely be similar, with the potential for additional chemical modifications to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives are not explicitly discussed in the provided papers. However, it can be inferred that these properties would be influenced by the molecular structure, particularly the substituents on the thiazolidine ring and the presence of benzyl and phenyl groups. These structural features would affect the compound's solubility, stability, and overall pharmacokinetic profile. The antidiabetic activity of these compounds is also closely related to their ability to interact with biological targets such as PPARγ and GLUT-4, as seen in the in vitro and in vivo studies .
Applications De Recherche Scientifique
Electrochemical Behavior
1-Benzyl-5-phenylimidazolidine-2,4-dione derivatives, including variants like 5-benzylideneimidazolidine-2,4-dione, have been studied for their electrochemical behavior. These compounds show a quasi-reversible nature in redox processes and varying oxidation mechanisms, highlighting structure-activity relationships and potential biochemical actions (Nosheen et al., 2012).
Antimicrobial Activity
The antimicrobial properties of 1-Benzyl-5-phenylimidazolidine-2,4-dione derivatives have been explored. These compounds, synthesized through condensation reactions, exhibit in vitro antimicrobial activity, indicating their potential in medical applications (Albuquerque et al., 1999).
DNA Binding and Anti-Cancer Potential
Imidazolidine derivatives, including 5-benzylideneimidazolidine-2,4-dione, have been studied for their DNA binding affinity, which is significant for their potential as anti-cancer drugs. The studies reveal varying binding strengths to DNA, with some derivatives showing higher affinity, comparable to clinically used anticancer drugs (Shah et al., 2013).
Antidiabetic Properties
1-Benzyl-5-phenylimidazolidine-2,4-dione derivatives have shown potential in antidiabetic studies. These compounds exhibit hypoglycemic and hypolipidemic activities, with certain structural features essential for significant activity (Sohda et al., 1982).
Biotransformation and Medical Applications
The biotransformation of 5-benzylidenethiazolidine-2,4-diones into 5-benzylthiazolidine-2,4-diones using red yeasts has been described. These reduced compounds are potentially useful in treating non-insulin-dependent diabetes mellitus, highlighting their significance in medical therapy (Cantello et al., 1994).
Antiviral Potency
Some 1-Benzyl-5-phenylimidazolidine-2,4-dione derivatives, particularly in the 4-thiazolidinone family, have been identified as having high affinity to HIV-1 Reverse Transcriptase, indicating their potential as noncompetitive inhibitors and opening up possibilities for treating HIV-related disorders (Seniya et al., 2015).
Safety And Hazards
The safety information for “1-Benzyl-5-phenylimidazolidine-2,4-dione” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-benzyl-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-14(13-9-5-2-6-10-13)18(16(20)17-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPPLBBWZCMPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571879 |
Source


|
| Record name | 1-Benzyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-phenylimidazolidine-2,4-dione | |
CAS RN |
16116-46-4 |
Source


|
| Record name | 1-Benzyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

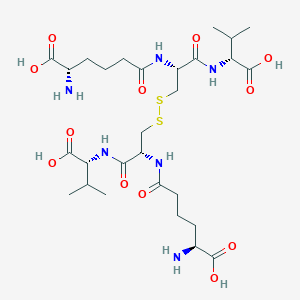
![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)
![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)
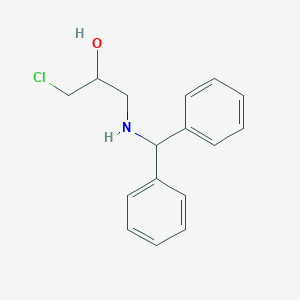
![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)
